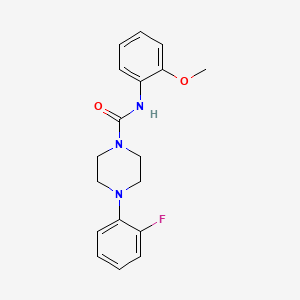

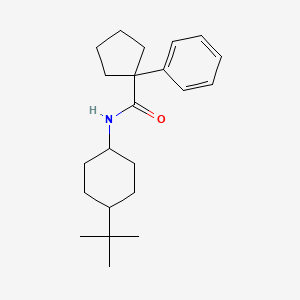

![molecular formula C18H16N2O4 B2766874 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 311328-24-2](/img/structure/B2766874.png)

5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine . This compound has a molecular weight of 201.22 and is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 4-1-(2-methoxynaphthalen-1-yl)methylidene]amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one methanol solvate has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine has a melting point of 154-155°C .Scientific Research Applications

Catalysis in Drug Synthesis

Yadav and Salunke (2013) discuss the use of 2-methoxynaphthalene, a derivative related to the compound , in the production of naproxen, a non-steroidal anti-inflammatory drug. They emphasize its role in green chemistry, using dimethyl carbonate for catalytic methylation, highlighting the substance's importance in environmentally friendly drug synthesis (Yadav & Salunke, 2013).

Photodynamic Therapy in Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) explore zinc phthalocyanine derivatives, structurally similar to the compound , for their potential in photodynamic therapy, a treatment method for cancer. The study highlights the compound's effectiveness as a photosensitizer, crucial for the therapy's success (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Mamatha et al. (2011) synthesized a derivative involving 6-methoxynaphthalene, related to the compound of interest, and evaluated its antibacterial activity. The study underscores the potential of such compounds in combating bacterial infections, suggesting a broad range of medical applications (Mamatha, Babu, Mukkanti, & Pal, 2011).

Use in Chemical Synthesis

Göksu and Uğuz (2005) document the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid, showcasing the compound's role in chemical synthesis processes. Their research contributes to understanding the broader applications of methoxynaphthalene derivatives in various chemical reactions (Göksu & Uğuz, 2005).

Pesticide Research

Ten Hoeve et al. (1997) synthesized haptens with a structure similar to the compound , demonstrating their use in developing antibodies for detecting organophosphate pesticides. This illustrates the compound's relevance in environmental and agricultural research, particularly in the context of pesticide monitoring (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).

Development of Antimicrobial Agents

Berardi et al. (2005) studied N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives, structurally related to the compound in focus, for their binding and activity at sigma(1) receptors. Their research contributes to the development of new antimicrobial agents, particularly in the context of cancer research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

Analysis of Functional Groups in Organic Chemistry

Ossai et al. (2020) conducted a study involving Schiff bases derived from 4-aminoantipyrine, which shares functional groups with the compound . Their research contributes to the broader understanding of these functional groups in organic chemistry, particularly in the synthesis of pharmaceutical compounds (Ossai, Obiefuna, Laraps, Okenyeka, Ezeorah, Dege, Ibezim, Lutter, Jurkschat, & Obasi, 2020).

Properties

IUPAC Name |

5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-19-16(21)14(17(22)20(2)18(19)23)10-13-12-7-5-4-6-11(12)8-9-15(13)24-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRIAEVCXYHDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)

![1-(8-{[(4-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2766795.png)

![2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2766807.png)

![6-Methyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2766810.png)